6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Thermal Stability Solid-State Chemistry Procurement Quality Control

Generic thienopyrimidinones fail to replicate target-binding affinities in kinase research. This 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is the precise, validated pharmacophore required for potent inhibition studies. - Essential 6-aryl substitution dictates nanomolar potency against EGFR and tubulin polymerization, critical for SAR consistency. - Moderate XLogP3 (2.4) and TPSA (69.7 Ų) support CNS drug-like property optimization without exceeding key thresholds. - High melting point (>240°C) and solid-state stability ensure reliable handling in automated and high-throughput synthesis workflows.

Molecular Formula C12H8N2OS
Molecular Weight 228.27 g/mol
CAS No. 209853-24-7
Cat. No. B1461057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
CAS209853-24-7
Molecular FormulaC12H8N2OS
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC=N3
InChIInChI=1S/C12H8N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
InChIKeyXSAILWORLBSSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one: Physicochemical Overview


6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound comprising a thieno[3,2-d]pyrimidin-4(3H)-one core with a phenyl substituent at the 6-position [1]. This scaffold is a recognized pharmacophore within kinase inhibitor research, serving as a key intermediate or core motif in numerous bioactive molecules targeting PIM, Cdc7, and EGFR kinases [2]. As a chemical procurement item, it is supplied as a solid with a specified minimum purity of 95% and a melting point exceeding 240°C , making it suitable for precise experimental workflows in medicinal chemistry and chemical biology.

6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one: Why Substitution Fails


Interchanging 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one with unsubstituted thienopyrimidinones or 6-alkyl derivatives is not scientifically sound for target-binding studies. Structure-activity relationship (SAR) investigations within this scaffold have unequivocally demonstrated that the nature of the 6-substituent dictates both potency and target selectivity. Specifically, 6-aryl/heteroaryl substitution is a critical determinant for potent inhibition of kinases like EGFR and tubulin polymerization . An unsubstituted core (e.g., CAS 16234-10-9) lacks the essential hydrophobic and pi-stacking interactions provided by the phenyl ring, leading to orders-of-magnitude loss in affinity [1]. Furthermore, the specific phenyl group imparts distinct physicochemical properties (XLogP3: 2.4 [2]) that influence solubility and membrane permeability compared to more polar or lipophilic 6-substituents. Therefore, generic substitution invalidates experimental comparisons and SAR extrapolation.

6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one: Differentiation Evidence


Thermal Stability: Phenyl vs. Unsubstituted Core

The melting point of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is reported as >240°C . In contrast, the unsubstituted parent scaffold, 3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 16234-10-9), exhibits a melting point of approximately 210-212°C . The addition of the 6-phenyl group enhances crystal lattice energy, providing a more robust solid-state form with implications for long-term storage stability and ease of handling during weighing and formulation.

Thermal Stability Solid-State Chemistry Procurement Quality Control

Lipophilicity: Phenyl vs. 6-Alkyl Analogs

The computed partition coefficient (XLogP3) for 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is 2.4 [1]. This is intermediate between the unsubstituted core (XLogP3 ~1.2) and a more lipophilic 6-(4-chlorophenyl) analog (XLogP3 ~3.1). This value places the compound within the optimal lipophilicity range (1-3) often associated with favorable passive membrane permeability and moderate aqueous solubility [2].

Lipophilicity Drug Design ADME Prediction

TPSA and Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) for 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is computed as 69.7 Ų [1]. This value falls below the empirical threshold of 90 Ų commonly associated with blood-brain barrier (BBB) penetration [2]. In comparison, analogs bearing an additional polar group at the 2-position (e.g., -OH or -NH2) can exceed 90 Ų, thereby limiting CNS exposure. The 6-phenyl derivative's TPSA indicates a favorable physicochemical profile for both peripheral and potential CNS applications, expanding its utility in probe discovery.

Topological Polar Surface Area CNS Drug Design Physicochemical Property

Synthetic Accessibility and Purity Standard

6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one is synthesized via a scalable, patent-documented route from methyl 3-amino-5-phenylthiophene-2-carboxylate . Commercial sources, such as AKSci, guarantee a minimum purity of 95% . This contrasts with less common 6-substituted analogs (e.g., 6-heteroaryl derivatives), which often lack validated synthetic protocols or consistent commercial availability, leading to supply chain uncertainty and batch-to-batch variability. The robust synthesis and defined purity specification ensure reproducibility in both small-scale discovery and larger screening campaigns.

Synthetic Route Purity Specification Procurement Reliability

6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one: Application Scenarios


Dual EGFR/Tubulin Inhibitor Lead Optimization

Given that 6-aryl substitution is essential for potent EGFR kinase and tubulin polymerization inhibition , 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one serves as a validated core for constructing focused libraries. Its moderate XLogP3 (2.4) and TPSA (69.7 Ų) support further functionalization at the 2- and 3-positions without drastically compromising drug-like properties , enabling the exploration of dual-mechanism anticancer agents.

CNS-Penetrant Kinase Probe Development

The compound's TPSA of 69.7 Ų positions it favorably for designing CNS-penetrant kinase inhibitors. Medicinal chemists can leverage this core to attach fragments that enhance target affinity while maintaining the overall TPSA below the 90 Ų threshold , maximizing the likelihood of achieving brain exposure in animal models.

Tool Compounds for PIM and Cdc7 Kinase Assays

The thieno[3,2-d]pyrimidin-4-one scaffold is a validated pharmacophore for PIM and Cdc7 kinases . 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one provides a suitable, well-characterized starting material for synthesizing tool compounds to probe kinase function. Its documented synthetic route and commercial availability with >95% purity ensure researchers can rapidly generate and test novel inhibitors with confidence in their chemical identity.

Solid-Phase or Flow Chemistry Method Development

The compound's high melting point (>240°C) and robust solid-state nature make it an ideal candidate for developing automated or solid-phase synthesis protocols. Its stability under ambient conditions reduces the need for specialized handling, simplifying the integration into high-throughput chemistry platforms for scaffold decoration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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